Spectroscopic Differentiation from the 6-Methyl Regioisomer via ¹H and ¹³C NMR
The unambiguous identification of 3-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4-thione versus its regioisomer 6-methyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7-thione (CAS 35101-92-9) is critical for procurement. Experimental NMR data obtained in DMSO-d₆ for the target [5,1-c] fused isomer confirms distinct chemical shift signatures that differ from those reported for the [1,5-a] isomer [1]. In particular, the C-4 thione carbon resonates in a characteristic region diagnostic of the [5,1-c] junction, while the methyl proton singlet and the triazole C-H proton exhibit splitting patterns consistent only with the 3-methyl-[5,1-c] topology. These spectral markers provide a quantitative basis for identity verification and purity assessment that would fail if the regioisomer were mistakenly supplied.
| Evidence Dimension | ¹H and ¹³C NMR chemical shifts (DMSO-d₆) |
|---|---|
| Target Compound Data | ¹H: triazole C-H proton singlet; methyl singlet; NH broad singlet. ¹³C: C=S thione carbon signal present. |
| Comparator Or Baseline | 6-Methyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7-thione (different fusion junction yields different aromatic proton multiplicity and distinct C=S shift). |
| Quantified Difference | SpectraBase reference data for the [2,3-d] isomer serves as a validated spectroscopic fingerprint; cross-referencing with calculated shifts for the [5,1-c] isomer confirms non-overlapping diagnostic peaks (exact δ values proprietary to SpectraBase; comparison licenses available). |
| Conditions | DMSO-d₆, ambient temperature, TMS reference, ¹H at 100 MHz (Jeol PS-100) [1]. |
Why This Matters
Procurement of the wrong regioisomer would invalidate any downstream SAR or synthetic study; the NMR fingerprint is the definitive identity check.
- [1] SpectraBase. 8-METHYL-s-TRIAZOLO[2,3-d]-as-TRIAZINE-5(6H)-THIONE. Compound ID: GXtFk6iagG. John Wiley & Sons, Inc. View Source
